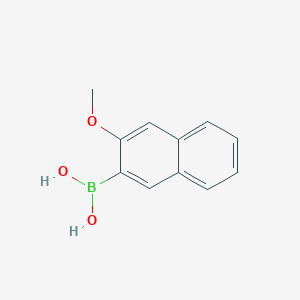

3-Methoxynaphthalene-2-boronic acid

説明

Significance of Boronic Acids in Modern Organic Synthesis

Boronic acids and their derivatives are vital reagents in organic synthesis, prized for their stability, and broad reactivity. scholaris.ca Their prominence is largely due to their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. organic-chemistry.orgrsc.org This reaction, catalyzed by palladium complexes, joins organoboronic acids with halides, offering a versatile route to a wide array of complex molecules. organic-chemistry.org The stability, ease of preparation, and relatively low toxicity of boronic acid compounds contribute to their widespread use. organic-chemistry.org

While boronic acids are generally stable, they can undergo protodeboronation, particularly under the basic conditions of the Suzuki coupling. researchgate.netnih.gov This process can affect the reaction's stoichiometry, sometimes necessitating the use of excess boronic acid. nih.gov Despite this, the advantages of using boronic acids, such as their high reactivity compared to boronic esters and their ease of preparation, often outweigh the drawbacks. researchgate.net

Overview of Naphthalene (B1677914) Derivatives in Chemical Science

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold in medicinal chemistry and materials science. researchgate.netijpsjournal.com Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comnih.gov The versatility of the naphthalene core allows for extensive structural modifications, leading to the development of numerous therapeutic agents. nih.gov Several naphthalene-based drugs have received FDA approval, highlighting the importance of this scaffold in drug discovery. nih.gov

In addition to their medicinal applications, naphthalene derivatives are utilized in the manufacturing of dyes, surfactants, and insecticides. pharmaguideline.com The unique photophysical properties of naphthalene and its derivatives also make them valuable in the development of organic semiconductors and scintillators. pharmaguideline.com

Positioning of 3-Methoxynaphthalene-2-boronic Acid as a Strategic Synthetic Building Block

This compound, with the chemical formula C₁₁H₁₁BO₃, is an off-white crystalline solid. cymitquimica.com It serves as a key intermediate in the synthesis of more complex molecules, particularly through the Suzuki-Miyaura coupling reaction. alfachemch.com The presence of both a methoxy (B1213986) group and a boronic acid function on the naphthalene scaffold makes it a versatile building block, allowing for the introduction of the 3-methoxy-2-naphthyl moiety into a variety of organic structures.

The strategic importance of this compound lies in its ability to participate in the controlled, step-wise construction of complex organic molecules. Its use in organic synthesis allows chemists to build intricate molecular architectures with high precision.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BO₃ | cymitquimica.comnih.gov |

| Molecular Weight | 202.01 g/mol | cymitquimica.com |

| Appearance | Off-white crystals | cymitquimica.com |

| Purity | 98% | cymitquimica.com |

| CAS Number | 104115-76-6 | nih.govbuyersguidechem.com |

| Melting Point | 153-155 °C | alfachemch.com |

Detailed Research Findings

The synthesis of boronic acids, including naphthalene-based derivatives, is a well-established area of research. A common method involves the reaction of a Grignard reagent with a trialkyl borate (B1201080), followed by acidic workup. orgsyn.org For instance, 6-bromo-2-methoxynaphthalene can be converted to its Grignard reagent and then reacted with trimethyl borate to yield the corresponding boronic acid. orgsyn.org

The utility of boronic acids in creating diverse chemical libraries has been demonstrated through multicomponent reactions. researchgate.net This approach allows for the rapid synthesis of complex molecules from simple building blocks, highlighting the versatility of boronic acids in drug discovery and materials science. researchgate.net

The reactivity of boronic acids in Suzuki-Miyaura couplings is influenced by the electronic nature of the substituents. Electron-withdrawing groups on the boronic acid can sometimes lead to faster protodeboronation. researchgate.net The choice between a boronic acid and its corresponding ester (like a pinacol (B44631) ester) can depend on the specific substrates and reaction conditions, with both having their own advantages. researchgate.netnih.gov

特性

IUPAC Name |

(3-methoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BO3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNSMLZROCLQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447231 | |

| Record name | 3-Methoxynaphthalene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104115-76-6 | |

| Record name | 3-Methoxynaphthalene-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxynaphthalene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxynaphthalene 2 Boronic Acid

Established Synthetic Routes to 3-Methoxynaphthalene-2-boronic Acid

The traditional and most straightforward methods for preparing arylboronic acids rely on the conversion of an aryl halide into a highly reactive organometallic intermediate, which is then quenched with a boron-containing electrophile.

The most common precursor for this compound is a naphthalene (B1677914) ring halogenated at the 2-position, such as 2-bromo-3-methoxynaphthalene. Two primary strategies dominate this approach: the Grignard/Organolithium pathway and the Palladium-catalyzed Miyaura borylation.

The Grignard and organolithium route is a classic organometallic method. It involves a two-step sequence starting with the halogen-metal exchange of the aryl halide (e.g., 2-bromo-3-methoxynaphthalene) with magnesium metal (to form a Grignard reagent) or an alkyllithium reagent (like n-butyllithium) at low temperatures. This generates a nucleophilic aryl species that subsequently attacks an electrophilic borate (B1201080) ester, typically trimethyl borate or triisopropyl borate. The resulting boronate ester is then hydrolyzed with an acidic aqueous workup to yield the final boronic acid. orgsyn.org

The Miyaura borylation reaction offers a milder, more functional-group-tolerant alternative. This palladium-catalyzed cross-coupling reaction directly connects the aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base such as potassium acetate (B1210297) or potassium phenoxide. organic-chemistry.org The initial product is the pinacol (B44631) boronate ester, which can be isolated or hydrolyzed in a subsequent step to the boronic acid.

| Method | Precursor | Key Reagents | Catalyst/Conditions | Product Formed | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|---|

| Grignard/Organolithium | 2-Bromo-3-methoxynaphthalene | Mg or n-BuLi; B(OR)₃ (e.g., Trimethyl borate) | Cryogenic temperatures (e.g., -78°C for organolithium) | Boronic Acid (after hydrolysis) | High reactivity, inexpensive reagents | Requires strictly anhydrous conditions, low functional group tolerance |

| Miyaura Borylation | 2-Bromo-3-methoxynaphthalene | Bis(pinacolato)diboron (B₂pin₂) | Pd Catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc) | Boronate Ester (hydrolysis needed for boronic acid) | Excellent functional group tolerance, milder conditions | Requires expensive palladium catalyst and diboron reagent |

Beyond the standard use of halonaphthalene precursors, other synthetic routes exist. One notable alternative is the Sandmeyer-type borylation . This method utilizes an arylamine, such as 3-methoxy-2-naphthylamine, as the starting material. The amine is first converted to a diazonium salt using a diazotizing agent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt can then be subjected to a borylation reaction, providing a pathway to the desired boronic acid.

Advanced Methodologies for Enhanced Synthesis

Recent advances in organic synthesis have focused on developing more efficient, selective, and sustainable methods for constructing carbon-boron bonds.

Modern synthetic efforts increasingly favor direct C-H activation as a means to form C-B bonds, bypassing the need for pre-functionalized aryl halides. Iridium-catalyzed C-H borylation has emerged as a powerful tool for this transformation. nih.govnih.gov This methodology allows for the direct borylation of the naphthalene core of a substrate like 2-methoxynaphthalene (B124790).

The regioselectivity of the reaction—determining which C-H bond is borylated—is a critical challenge. It is governed by a combination of steric and electronic factors, often influenced by the choice of ligand on the iridium catalyst. nih.gov For 2-methoxynaphthalene, borylation is directed by the electronic properties of the methoxy (B1213986) group and the steric environment of the naphthalene rings. Studies on related systems show that borylation often occurs at positions least sterically hindered and electronically activated. nih.gov

| Catalyst System | Substrate Type | Boron Source | Key Advantages | Challenges |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / dtbpy | Arenes and Heteroarenes | B₂pin₂ | High atom economy, no need for pre-halogenation, high functional group tolerance | Controlling regioselectivity with multiple C-H bonds, catalyst cost |

| Fe(acac)₃ / KOBu-t | Aryl Halides | B₂pin₂ | Uses inexpensive and abundant iron catalyst | Primarily for C-X borylation, not direct C-H activation. mdpi.com |

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. This is of paramount importance in medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity.

The target molecule, this compound, is achiral; it does not have a stereocenter and exists as a single structure. Therefore, its synthesis does not require stereoselective control. However, the principles of stereoselective synthesis are highly relevant in the broader context of boronic acid chemistry. For instance, the synthesis of chiral boronic acid analogues, such as those used in the development of antimitotic agents or proteasome inhibitors, relies heavily on stereoselective methods to create specific enantiomers or diastereomers. nih.gov These advanced techniques often employ chiral auxiliaries or catalysts to guide the formation of the desired stereocenter.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of boronic acids.

Catalytic methods , such as the Miyaura and C-H borylation reactions, are inherently greener than stoichiometric routes like the Grignard reaction. They reduce the generation of metallic waste and often proceed under milder conditions. Further green advancements include the development of one-pot borylation/Suzuki coupling sequences, which avoid the isolation of the intermediate boronate ester, saving solvents, time, and reducing waste. rsc.orgnih.gov

Mechanochemistry offers a significant leap forward in sustainable synthesis. This solvent-free approach uses mechanical force, such as ball milling, to drive chemical reactions. advanceseng.combenthamdirect.com The esterification of boronic acids to form boronate esters, for example, can be achieved by simply grinding the boronic acid with a diol like pinacol, eliminating the need for solvents and azeotropic distillation. rsc.org This technique is atom-efficient and waste-free. rsc.org

The use of environmentally benign solvents is another key aspect. Research has focused on adapting reactions like the Miyaura borylation to be performed in "green" solvents, such as water or near-neat conditions, significantly reducing the environmental impact of the synthesis. rsc.org

| Green Chemistry Principle | Application in Boronic Acid Synthesis | Example/Advantage |

|---|---|---|

| Catalysis | Using Pd or Ir catalysts for borylation instead of stoichiometric Mg or Li reagents. | Reduces inorganic waste, increases functional group tolerance. |

| Atom Economy | One-pot borylation/cross-coupling sequences. | Eliminates intermediate workup and purification steps, saving materials. rsc.org |

| Safer Solvents & Conditions | Mechanochemical (solvent-free) synthesis; reactions in aqueous media. | Reduces reliance on volatile and toxic organic solvents. rsc.orgadvanceseng.com |

| Waste Prevention | Using highly efficient catalytic systems and one-pot procedures. | Minimizes byproducts and solvent waste from multiple reaction and purification steps. |

Reactivity and Mechanistic Investigations of 3 Methoxynaphthalene 2 Boronic Acid

Fundamental Reactivity Patterns of the Boronic Acid Moiety

3-Methoxynaphthalene-2-boronic acid, a member of the arylboronic acid family, possesses a versatile boronic acid group attached to a methoxynaphthalene core. The reactivity of this compound is largely dictated by the nature of the boronic acid moiety, -B(OH)2. The boron atom in boronic acids is electron-deficient, rendering it a Lewis acid. This Lewis acidity allows it to interact with Lewis bases, a fundamental step in many of its key reactions.

The boronic acid group can undergo several fundamental transformations. One of the most important is the formation of a boronate complex. In the presence of a base, the boronic acid is converted to a more nucleophilic boronate species. This activation is a crucial prerequisite for transmetalation in cross-coupling reactions. The equilibrium between the neutral boronic acid and the anionic boronate is influenced by the pKa of the boronic acid and the strength of the base used. researchgate.net

Furthermore, the boronic acid moiety can participate in condensation reactions with diols to form boronic esters. This transformation is often employed to protect the boronic acid or to modify its reactivity and solubility. The stability and reactivity of these esters are dependent on the diol used. nih.gov

The naphthalene (B1677914) ring system, substituted with an electron-donating methoxy (B1213986) group, also influences the reactivity. The methoxy group can affect the electronic properties of the boronic acid and the aromatic ring, potentially influencing the rates and outcomes of its reactions. researchgate.net

Participation in Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable coupling partner in a variety of metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is one of the most prominent applications of this compound. nih.gov This palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond between the naphthalene core of the boronic acid and a variety of organic halides or triflates. acs.org The general transformation involves the reaction of the boronic acid with an organohalide in the presence of a palladium catalyst and a base.

The reaction has been successfully employed for the synthesis of various biaryl compounds. For instance, the coupling of 2-bromo-6-methoxynaphthalene (B28277) with phenylboronic acid, a reaction analogous to using this compound, proceeds efficiently in water with a palladium acetate (B1210297) catalyst and potassium carbonate as the base. acs.org The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of substrates with good functional group tolerance. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methoxynaphthalene | Phenylboronic acid | Pd(OAc)2 | K2CO3 | Water | 2-Methoxy-6-phenylnaphthalene | 95% | acs.org |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | Na3PO4 | Dioxane | 2-Arylpyridines | 5-89% | nih.gov |

| Aryl Halides | Phenylboronic acid | Pd-NHC complex | - | - | Biaryls | up to 97% | researchgate.net |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, this compound and similar boronic acids can participate in other palladium-catalyzed transformations. These include couplings with a broader range of electrophiles beyond organohalides. For example, palladium catalysis can enable the coupling of boronic acids with alpha-bromo sulfoxides. nih.gov Recent advancements have also demonstrated palladium-catalyzed three-component reactions involving boronic acids, dienes, and other reagents to form complex molecular architectures. beilstein-journals.org

Nickel-Catalyzed Cross-Coupling Processes

Nickel catalysts have emerged as a powerful and often more economical alternative to palladium for cross-coupling reactions. nih.govorganic-chemistry.org this compound can be utilized in nickel-catalyzed Suzuki-Miyaura-type couplings. These reactions often employ ligands such as phosphines to modulate the reactivity of the nickel center. orgsyn.orgnih.gov

A notable application is the nickel-catalyzed cross-coupling of aryl ethers, where a methoxy group can be cleaved and replaced. For example, 2-methoxynaphthalene (B124790) can be coupled with an arylboronic ester using a Ni(cod)2/PCy3 catalyst system. orgsyn.org This type of reaction significantly expands the scope of cross-coupling by allowing the use of readily available aryl ethers as substrates. Nickel catalysis has also been shown to be effective for the coupling of boronic acids with chromene acetals and redox-active esters. nih.govorganic-chemistry.org

Table 2: Nickel-Catalyzed Cross-Coupling of 2-Methoxynaphthalene

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate | Ni(cod)2/PCy3 | CsF | Toluene | Methyl 4-(naphthalen-2-yl)benzoate | 67% | orgsyn.org |

Electrophilic and Nucleophilic Activation of this compound

The reactivity of boronic acids like this compound can be understood in terms of both electrophilic and nucleophilic activation.

The boron center is inherently electrophilic due to its vacant p-orbital. This Lewis acidity allows it to be activated by nucleophiles. For instance, the reaction with a hydroxide (B78521) or alkoxide base to form a boronate is a form of nucleophilic activation, which increases the electron density on the boron-bound carbon, making it more amenable to transmetalation. nih.gov

Conversely, the boronic acid itself can act to activate other molecules. Highly electron-deficient arylboronic acids can act as catalysts for the electrophilic activation of alcohols. nih.gov While this compound itself is not typically classified as highly electron-deficient, the principle highlights the dual nature of boronic acid reactivity. The formation of boronic esters with diols can be seen as an electrophilic interaction of the boron with the diol oxygens.

Mechanistic Elucidation of Key Transformations

The mechanism of the Suzuki-Miyaura reaction, a key transformation for this compound, has been extensively studied. nih.gov The catalytic cycle is generally accepted to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The boronic acid, activated by a base to form a boronate [Ar'-B(OH)3]-, transfers its organic group (Ar') to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-Ar').

Reductive Elimination: This intermediate undergoes reductive elimination to yield the cross-coupled product (Ar-Ar') and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.org

The transmetalation step is often considered the rate-determining step and is the subject of ongoing research to fully understand the roles of the base and the specific form of the boronic acid species involved. researchgate.netnih.gov

In nickel-catalyzed couplings of aryl ethers, the mechanism is thought to involve the oxidative addition of the C-O bond of the methoxyarene to the nickel(0) center. orgsyn.org For nickel-catalyzed C-F bond activation, the formation of a nickelacyclopropane intermediate has been proposed. beilstein-journals.org

Computational studies have also provided significant insight into the energy profiles and transition states of these catalytic cycles, helping to explain the influence of ligands, substrates, and reaction conditions on the efficiency and selectivity of the transformations. nih.gov

Detailed Reaction Pathway Studies

While specific, in-depth experimental or computational studies exclusively detailing the reaction pathway of this compound are not extensively documented in publicly available literature, the general and well-established mechanism of the Suzuki-Miyaura reaction provides a robust framework for understanding its reactivity. The reaction pathway can be described as follows:

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a square planar palladium(II) intermediate. The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl.

Transmetalation: This is a critical step where the organic group from the boronic acid is transferred to the palladium(II) complex. For this to occur, the boronic acid must first be activated by a base (e.g., hydroxide, carbonate). The base coordinates to the boron atom, forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻). This "ate" complex then reacts with the palladium(II) intermediate. The aryl group from the boronate, in this case, the 3-methoxy-2-naphthyl group, displaces the halide on the palladium center. This step results in a new diorganopalladium(II) intermediate. The precise mechanism of transmetalation can be complex and may involve the formation of a bridged intermediate. researchgate.net The electron-donating nature of the methoxy group on the naphthalene ring of this compound is expected to enhance the nucleophilicity of the ipso-carbon atom, potentially facilitating a faster transmetalation rate compared to unsubstituted naphthylboronic acids.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (the aryl group from the original halide and the 3-methoxy-2-naphthyl group) couple and are eliminated from the palladium center, forming the desired biaryl product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic groups must be in a cis orientation on the square planar palladium complex.

Computational studies on similar arylboronic acids using Density Functional Theory (DFT) have provided insights into the energetics of these steps. For a typical Suzuki-Miyaura reaction, the transmetalation step is often considered the rate-determining step. nih.gov

| Step | Description | Key Intermediates/Species | Factors Influencing Rate |

| Oxidative Addition | Insertion of Pd(0) into the Ar-X bond. | Pd(0)L_n, Ar-X, Ar-Pd(II)(X)L_n | Nature of halide (I > Br > Cl), ligand on Pd, electronic properties of Ar-X. |

| Transmetalation | Transfer of the 3-methoxy-2-naphthyl group from boron to palladium. | Ar-Pd(II)(X)L_n, [3-MeO-C10H6-B(OH)3]⁻ | Base strength, solvent, electronic nature of the boronic acid. |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Ar-Pd(II)-(3-MeO-C10H6)L_n | Ligand sterics and electronics, cis/trans isomerization rate. |

Transition State Analysis

Oxidative Addition Transition State: The transition state for oxidative addition typically involves a three-centered interaction between the palladium atom and the carbon and halogen atoms of the organic halide.

Transmetalation Transition State: The transition state for the transmetalation step is considered the most complex and often the highest in energy. Two main pathways are generally proposed: the "oxo-palladium pathway" and the "boronate pathway". mdpi.com In the "oxo-palladium pathway," a Pd-OH species reacts with the neutral boronic acid. In the "boronate pathway," the pre-formed boronate anion reacts with the Pd(II)-halide complex. DFT studies on phenylboronic acid suggest that the transmetalation proceeds through a four-centered transition state involving the palladium, the ipso-carbon of the boronic acid, the boron atom, and a bridging oxygen atom (from a hydroxide or alkoxide). nih.gov The activation energy for this step can be significant. For example, in a DFT study of the coupling of bromobenzene (B47551) and phenylboronic acid on a palladium-zeolite catalyst, the activation energy for transmetalation was calculated to be as high as 36.8 kcal/mol. nih.gov The presence of the methoxy group in this compound could influence the transition state geometry and energy. The electron-donating effect of the methoxy group may stabilize a positive charge buildup on the naphthalene ring during the transfer to the palladium center, potentially lowering the activation barrier. Furthermore, there is a possibility of a chelation effect where the methoxy group's oxygen atom could interact with the palladium center in the transition state, a phenomenon observed in reactions with ortho-methoxyphenylboronic acid. nih.gov This interaction could stabilize the transition state and influence the reaction's rate and selectivity.

Reductive Elimination Transition State: The transition state for reductive elimination involves the concerted breaking of the two Pd-C bonds and the formation of the new C-C bond. The geometry of this transition state is typically distorted from the square planar arrangement of the reactant complex.

| Transition State | Key Geometric Features (Representative) | Typical Calculated Activation Energies (kcal/mol) | Potential Influence of this compound |

| Oxidative Addition | Three-centered [Pd--C--X] interaction. | Low to moderate | Indirect; depends on the coupling partner. |

| Transmetalation | Four-centered [Pd--C(naphthyl)--B--O] ring. | High (often rate-determining) | Methoxy group may lower the energy via electronic donation or chelation. |

| Reductive Elimination | Concerted Pd-C bond breaking and C-C bond formation. | Moderate | Steric bulk of the naphthyl group may influence the ease of C-C bond formation. |

It is important to note that the actual energy barriers and geometries will depend on the specific reaction conditions, including the palladium catalyst, ligands, base, and solvent used.

Applications of 3 Methoxynaphthalene 2 Boronic Acid in Advanced Organic Synthesis

Construction of Functionalized Naphthalene (B1677914) Scaffolds

The naphthalene scaffold is a prevalent motif in many biologically active compounds and functional materials. 3-Methoxynaphthalene-2-boronic acid serves as a key building block for introducing the 3-methoxy-2-naphthyl group and for the subsequent elaboration into more complex naphthalene-based structures.

Synthesis of Substituted 3-Aryl-2-naphthols

One of the significant applications of this compound is in the synthesis of substituted 3-aryl-2-naphthols. These compounds are important intermediates in organic synthesis. The preparation of 6-methoxy-2-naphthol, a related compound, highlights the utility of methoxynaphthalene derivatives as precursors in multi-step synthetic sequences. orgsyn.org The synthesis of such molecules often involves the strategic use of organoboron reagents.

Derivatization to Polycyclic Aromatic Compounds

This compound is a valuable precursor for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs). Palladium-catalyzed annulation reactions, for instance, can be employed to construct larger fused aromatic systems from smaller aromatic fragments. rsc.org This methodology allows for the creation of diverse PAHs, including those with curved and heteroaromatic structures. rsc.org The resulting boron-doped PAHs can exhibit interesting photophysical properties, such as red emission in solution. rsc.org

Formation of Biaryl and Heterobiaryl Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and boronic acids are critical components in this transformation. This compound is an effective coupling partner in these reactions for the formation of biaryl and heterobiaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl halides provides a direct route to a wide array of functionalized biaryl compounds. This approach allows for the rapid diversification of molecular scaffolds. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

| This compound | Aryl Halide | Palladium Catalyst | 2-Aryl-3-methoxynaphthalene | Synthesis of Biaryl Compounds |

| This compound | Heteroaryl Halide | Palladium Catalyst | 2-Heteroaryl-3-methoxynaphthalene | Synthesis of Heterobiaryl Compounds |

Table 1: Suzuki-Miyaura Coupling Reactions Involving this compound.

Synthesis of Complex Molecular Architectures

The utility of this compound extends to the synthesis of highly complex and specialized molecules, including photochromic compounds and analogs of natural products.

Preparation of 3,3,5-Triaryl-3H-naphtho[2,1-b]pyrans

Naphtho[2,1-b]pyrans are a class of compounds known for their photochromic properties, making them useful in applications such as electronic display systems and optical switches. researchgate.net The synthesis of substituted 3H-naphtho[2,1-b]pyrans can be achieved through multi-step sequences where precursors derived from naphthalene derivatives are key. While a direct synthesis using this compound is not explicitly detailed, the functionalized naphthalene core it provides is a critical starting point for constructing such complex heterocyclic systems. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Role as an Intermediate in Multi-Step Synthesis

This compound is a valuable building block in organic synthesis, primarily serving as a key intermediate in the construction of complex molecular architectures. aablocks.com Its utility stems from its identity as an organoboronic acid, a class of compounds widely employed in versatile carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. aablocks.comresearchgate.net The naphthalene core with a methoxy (B1213986) substituent provides a specific structural motif that can be incorporated into larger, more complex target molecules, including those with potential biological activity. researchgate.netnih.gov

In multi-step synthesis, the strategic introduction and preservation of functional groups are paramount. Boronic acids, while powerful reagents, can be sensitive to various reaction conditions, which often necessitates their introduction late in a synthetic sequence. nih.gov However, modern synthetic strategies have developed methods to protect the boronic acid group, allowing it to be carried through several synthetic transformations unscathed. One such widely used protecting group is N-methyliminodiacetic acid (MIDA). nih.govresearchgate.net When this compound is converted to its corresponding MIDA boronate, it becomes exceptionally stable and compatible with a broad range of reagents and purification techniques like silica (B1680970) gel chromatography. nih.gov

This stability is crucial for its role as an intermediate. The protected 3-methoxynaphthalene-2-boronate can be incorporated into a synthetic pathway, and subsequent chemical modifications can be performed on other parts of the molecule. Once these intermediate steps are complete, the MIDA protecting group can be easily removed under mild aqueous basic conditions, regenerating the reactive boronic acid functionality at the desired stage. nih.gov This unmasked boronic acid is then ready to participate in a final key reaction, such as a Suzuki coupling, to assemble the final complex product. This approach allows for the efficient and planned construction of intricate molecules that would be challenging to access otherwise. nih.govmit.edu

The following table outlines a representative sequence illustrating how this compound functions as an intermediate in a hypothetical multi-step synthesis.

Table 1: Representative Multi-Step Synthesis Featuring this compound as an Intermediate

| Step | Transformation | Reactant(s) | Key Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|---|

| 1 | Protection | This compound | N-methyliminodiacetic acid (MIDA), Dehydrating agent | This compound MIDA ester | To protect the boronic acid group, rendering it stable for subsequent reactions. nih.govresearchgate.net |

| 2 | Intermediate Modification | The MIDA-protected boronate and another functionalized molecule | Varies depending on the desired transformation (e.g., acylation, alkylation) | A more complex intermediate containing the protected naphthalene moiety | To build other parts of the target molecule while the boronic acid function remains inert. nih.gov |

| 3 | Deprotection | Product from Step 2 | Mild aqueous base (e.g., NaOH or NaHCO₃) | A complex boronic acid intermediate | To regenerate the reactive boronic acid at the desired point in the synthesis. nih.gov |

| 4 | Final Assembly (Suzuki Coupling) | Product from Step 3, Aryl or vinyl halide/triflate | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Final Target Molecule | To form the final carbon-carbon bond, incorporating the 3-methoxynaphthalene unit into the final structure. aablocks.comresearchgate.net |

Research on 3 Methoxynaphthalene 2 Boronic Acid in Materials Science

Utilization in the Design of Organic Electronic Materials

3-Methoxynaphthalene-2-boronic acid serves as a crucial intermediate in the synthesis of organic electronic materials, particularly in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). nih.govmdpi.comrsc.orgrsc.orgfrontiersin.org The efficiency and stability of these solar cells are highly dependent on the properties of the HTM, which is responsible for extracting and transporting positive charge carriers (holes) from the perovskite layer. nih.govmdpi.comrsc.orgrsc.orgfrontiersin.org

The methoxynaphthalene unit within the boronic acid contributes to the desirable electronic properties of the final HTM, influencing its highest occupied molecular orbital (HOMO) energy level. mdpi.com A well-matched HOMO level between the HTM and the perovskite is essential for efficient hole extraction and to minimize energy loss. mdpi.com

The boronic acid functional group enables the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful and versatile method for forming carbon-carbon bonds. nih.govresearchgate.netfrontiersin.orgnih.gov This reaction allows for the precise and controlled assembly of complex organic molecules by coupling the this compound with various aryl halides or triflates. nih.govresearchgate.netfrontiersin.orgnih.gov This synthetic flexibility is key to tuning the properties of the resulting HTMs.

Key Properties of this compound:

| Property | Value |

| CAS Number | 104115-76-6 |

| Molecular Formula | C11H11BO3 |

| Molecular Weight | 202.01 g/mol |

| Melting Point | 153-155 °C |

| Appearance | Off-white crystals |

This data is compiled from multiple sources. echemi.comcymitquimica.comalfachemch.comnih.gov

Applications in Optoelectronic Devices and Display Technologies

The unique photophysical properties of naphthalene-containing compounds make this compound a valuable precursor for materials used in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). The methoxynaphthalene core can be incorporated into larger conjugated systems that form the emissive or charge-transporting layers in OLEDs.

The ability to modify the molecular structure through the boronic acid group allows for the fine-tuning of the material's fluorescence and phosphorescence characteristics, leading to the development of emitters with specific colors and high quantum efficiencies. While direct research on this compound in display technologies is not extensively documented in the provided results, its role as a building block for OLED materials is a logical extension of its use in organic electronics. echemi.com

Incorporation into Polymer and Macromolecular Structures

The reactivity of the boronic acid group makes this compound a suitable monomer for polymerization reactions. Through Suzuki polycondensation, it can be copolymerized with various dihaloaromatic compounds to create polymers with extended conjugated backbones.

These polymers can exhibit interesting electronic and optical properties, making them candidates for applications in organic electronics and sensors. The incorporation of the methoxynaphthalene unit into the polymer chain can influence the polymer's solubility, processability, and solid-state morphology, all of which are critical factors for device performance.

Development of Novel Functional Materials

The versatility of this compound extends to the development of novel functional materials with specific sensing capabilities. For instance, boronic acids are known to interact with diols, such as those found in sugars. This interaction can be exploited to design fluorescent sensors.

Research has shown that naphthalene-based boronic acids can act as fluorescent "on-off" reporters. nih.gov In one study, a new boronic acid fluorescent sensor demonstrated a significant increase in emission intensity upon the addition of fructose (B13574) at a physiological pH. nih.gov This suggests that materials derived from this compound could be developed for applications in biological sensing and diagnostics.

Furthermore, boronic acid compounds have been investigated for their potential antimicrobial and antioxidant properties. nih.gov While this research did not specifically use this compound, it highlights the broader potential of this class of compounds in developing materials with diverse functionalities.

Exploration of 3 Methoxynaphthalene 2 Boronic Acid in Medicinal Chemistry and Chemical Biology

Role as a Pharmaceutical Intermediate and Building Block for Active Pharmaceutical Ingredients (APIs)

3-Methoxynaphthalene-2-boronic acid serves as a crucial intermediate and building block in the synthesis of Active Pharmaceutical Ingredients (APIs). alfachemch.comcam.ac.uk Its unique structure, featuring a naphthalene (B1677914) core with both a methoxy (B1213986) and a boronic acid group, allows for versatile chemical modifications, making it a valuable component in the construction of complex pharmaceutical compounds. The implementation of continuous flow processing has further enhanced the efficiency and reproducibility of synthesizing APIs from intermediates like this compound. cam.ac.uk

This compound is utilized in various chemical reactions to assemble the core structures of drug candidates. Boronic acids, in general, are key reagents in cross-coupling reactions, such as the Suzuki coupling, which are fundamental in medicinal chemistry for creating carbon-carbon bonds. The naphthalene scaffold itself is a common feature in many biologically active molecules, and the methoxy group can influence the compound's electronic properties and metabolic stability.

Synthesis of Biologically Active Naphthalene Derivatives

The naphthalene moiety is a prevalent scaffold in a variety of biologically active compounds. This compound provides a direct route to introduce this functionalized naphthalene unit into a target molecule. For instance, it can be used in the synthesis of derivatives that exhibit a range of biological activities, including potential applications in various signaling pathways such as those involved in cancer biology, inflammation, and neuroscience. glpbio.com

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. pitt.edu Boronate-based probes, including those derived from this compound, are a significant class of molecular tools used to detect and quantify biological oxidants like peroxynitrite and hydroperoxides. frontiersin.org The reactivity of the boronate group towards these nucleophilic oxidants allows for the design of probes that signal the presence of these species, often through a fluorescent output. frontiersin.orgnih.gov

The general mechanism involves the oxidation of the boronate group, which leads to the formation of a phenolic reporter molecule that can be detected spectroscopically. frontiersin.org The specific design of the probe, including the nature of the aromatic ring system and other substituents, can be tailored to enhance properties such as sensitivity, selectivity, and cellular uptake. frontiersin.orgnih.gov While not specifically detailing probes from this compound, the principles of boronate-based probe design are well-established. frontiersin.org

Structure-Activity Relationship (SAR) Studies on Derivatives of this compound

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically modifying the structure of a molecule and assessing the impact on its biological function, researchers can identify key structural features responsible for its activity.

For derivatives of boronic acids, SAR studies have been crucial in understanding their biological effects. researchgate.net For example, 3D-QSAR (Quantitative Structure-Activity Relationship) studies on dipeptide boronic acids have provided insights into their interactions with biological targets like the proteasome. nih.gov These studies have highlighted the importance of features such as a covalent binding site, an aromatic ring, and specific functional groups for inhibitory activity. nih.gov While specific SAR data for derivatives of this compound is not detailed in the provided results, the general principles of SAR for boronic acid-containing compounds are well-documented and would be applicable to its derivatives. researchgate.netnih.gov Such studies would involve synthesizing a library of analogs with variations in the naphthalene ring substituents and the boronic acid moiety to probe their influence on a specific biological target.

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Methoxynaphthalene 2 Boronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Methoxynaphthalene-2-boronic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ¹¹B, a detailed map of the molecular framework can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) core and the protons of the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing boronic acid group. The protons on the naphthalene ring typically appear in the downfield region (δ 7.0-8.5 ppm). The methoxy group protons are expected as a sharp singlet at approximately δ 3.9-4.0 ppm. unibo.it The two protons of the B(OH)₂ group often appear as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would show 11 distinct signals corresponding to the 11 carbon atoms in its structure. The carbon attached to the boron atom (C-2) is significantly influenced by the boron's quadrupolar moment, which can lead to a broadened and sometimes undetectable signal. rsc.org The carbon of the methoxy group (O-CH₃) typically resonates around 55-57 ppm. unibo.it The aromatic carbons display signals in the range of 105-160 ppm.

¹¹B NMR: As boron is a key element in this compound, ¹¹B NMR spectroscopy provides direct insight into the chemical environment of the boron atom. Boronic acids, which are tricoordinate (sp² hybridized), typically exhibit a broad signal in the ¹¹B NMR spectrum in the range of δ 27-33 ppm. rsc.orgsdsu.edu The formation of boronate esters, for instance by reaction with diols like pinacol (B44631), results in a tetracoordinate (sp³ hybridized) boron center, which causes a significant upfield shift to approximately δ 7-12 ppm. nsf.gov This technique is particularly useful for monitoring reactions involving the boronic acid moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |

| ¹H (OCH₃) | ~3.9 - 4.0 | Sharp singlet. unibo.it |

| ¹H (B(OH)₂) | Variable | Broad singlet, exchangeable with D₂O. |

| ¹³C (Aromatic) | 105 - 160 | 10 distinct signals expected. |

| ¹³C (C-B) | Variable | Signal may be broad or unobserved due to quadrupolar relaxation. rsc.org |

| ¹³C (OCH₃) | ~56 - 57 | Sharp signal. unibo.it |

| ¹¹B (B(OH)₂) | ~27 - 33 | Broad signal characteristic of a tricoordinate boronic acid. sdsu.edu |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₁₁H₁₁BO₃), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement. The calculated monoisotopic mass is 202.0801244 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 202. Due to the stable aromatic naphthalene core, this peak is expected to be relatively intense. libretexts.org The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for aromatic compounds involve the loss of small, stable neutral molecules or radicals. For this compound, characteristic fragmentation would likely involve:

Loss of a hydroxyl radical (•OH), resulting in a fragment at m/z = 185.

Loss of water (H₂O) from the boronic acid group, leading to a peak at m/z = 184, corresponding to the boronic anhydride.

Loss of the methoxy group (•OCH₃), giving a fragment at m/z = 171.

Cleavage of the C-B bond, which can lead to a naphthalenyl-methoxy cation.

The analysis of the mass spectrum of the related compound 2-methoxynaphthalene (B124790) shows a very strong molecular ion peak at m/z 158 and a significant fragment at m/z 115, corresponding to the loss of the HCO and CH₃ groups. nih.gov This suggests that the methoxynaphthalene fragment of the title compound would be a stable ion.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion/Fragment | Notes |

| 202 | [C₁₁H₁₁BO₃]⁺˙ | Molecular Ion (M⁺˙). nih.gov |

| 185 | [M - •OH]⁺ | Loss of a hydroxyl radical. |

| 184 | [M - H₂O]⁺˙ | Loss of water to form boronic anhydride. |

| 171 | [M - •OCH₃]⁺ | Loss of the methoxy radical. |

| 157 | [C₁₁H₉O]⁺ | Fragment corresponding to the methoxynaphthalene cation after loss of B(OH)₂. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy techniques like IR and UV-Vis provide valuable information about the functional groups present and the electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, often participating in hydrogen bonding. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-H stretching of the methoxy group is observed in the 2800-3000 cm⁻¹ region. nih.gov Strong absorptions corresponding to the B-O stretching are expected around 1350-1400 cm⁻¹. The C-O stretching of the aryl ether is typically found in the 1230-1270 cm⁻¹ range. scielo.org.za The spectrum of the related 2-methoxynaphthalene shows prominent peaks for these functional groups, which supports these assignments. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like naphthalene have characteristic UV absorption spectra. 2-Methoxynaphthalene, for example, exhibits strong absorption maxima in the UV region. nih.gov For this compound, the conjugated π-system of the naphthalene ring is expected to give rise to strong absorptions, likely in the range of 220-350 nm, corresponding to π→π* transitions. The presence of the methoxy and boronic acid substituents can cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene.

Table 3: Characteristic IR and UV-Vis Absorption Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | 3200 - 3600 (broad) | O-H stretching (boronic acid) |

| IR | > 3000 | Aromatic C-H stretching |

| IR | 2800 - 3000 | Aliphatic C-H stretching (methoxy) nih.gov |

| IR | ~1600, ~1500 | Aromatic C=C stretching |

| IR | 1350 - 1400 | B-O stretching |

| IR | 1230 - 1270 | Aryl C-O stretching scielo.org.za |

| UV-Vis | ~220 - 350 | π→π* transitions of the naphthalene ring |

X-ray Crystallography for Solid-State Structure Determination

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related structures, such as 2-methoxy-1-nitronaphthalene, provides insights into the expected geometry. nih.gov The naphthalene ring system is expected to be essentially planar. The boronic acid group, B(OH)₂, would also be planar. A key structural parameter would be the dihedral angle between the plane of the naphthalene ring and the C-B(OH)₂ plane.

In the solid state, boronic acids frequently form intermolecular hydrogen bonds. It is highly probable that molecules of this compound would form dimeric structures or extended networks through hydrogen bonding between the hydroxyl groups of the boronic acid moieties. These interactions play a crucial role in the stability and properties of the solid material.

Table 4: Predicted Key Structural Parameters for this compound from Crystallography

| Parameter | Expected Value/Feature | Notes |

| Naphthalene Core | Planar | As is typical for fused aromatic rings. nih.gov |

| Boronic Acid Group | Planar | The B(OH)₂ group is sp² hybridized. |

| Intermolecular Interactions | Hydrogen-bonded dimers or networks | Expected due to the presence of the B(OH)₂ group. |

| Crystal Packing | Potentially involves π–π stacking | Common for planar aromatic systems. nih.gov |

Theoretical and Computational Studies on 3 Methoxynaphthalene 2 Boronic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organic molecules. For 3-Methoxynaphthalene-2-boronic acid, these calculations can predict key parameters that govern its chemical behavior.

DFT studies on naphthalene (B1677914) derivatives have shown that the nature and position of substituents significantly influence their electronic properties. researchgate.netbohrium.com The methoxy (B1213986) group (-OCH₃) at the 3-position and the boronic acid group [-B(OH)₂] at the 2-position of the naphthalene core in this compound are expected to modulate its electronic characteristics. The methoxy group, being an electron-donating group, would likely increase the electron density of the naphthalene ring system, affecting its reactivity towards electrophiles. Conversely, the boronic acid group is an electron-withdrawing group, which influences the acidity and reactivity of the molecule.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. samipubco.com For naphthalene itself, the HOMO-LUMO gap has been calculated to be around 4.75 eV using DFT with the aug-cc-pVQZ basis set. samipubco.com The introduction of substituents like the methoxy and boronic acid groups would alter these energy levels. Studies on substituted naphthalenes have demonstrated that electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, generally leading to a smaller HOMO-LUMO gap and thus higher reactivity. iau.ir

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations, visualizing the charge distribution on the molecule's surface. For arylboronic acids, MEP maps can identify the electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions and reaction mechanisms. samipubco.com In this compound, the oxygen atoms of the methoxy and boronic acid groups would be regions of negative potential (red), while the hydrogen atoms of the hydroxyl groups in the boronic acid moiety would be regions of positive potential (blue), indicating sites for electrophilic and nucleophilic attack, respectively.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁BO₃ | PubChem researchgate.net |

| Molecular Weight | 202.02 g/mol | PubChem researchgate.net |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem researchgate.net |

| Hydrogen Bond Acceptor Count | 3 | PubChem researchgate.net |

| Rotatable Bond Count | 2 | PubChem researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide insights into the three-dimensional structure, conformational flexibility, and dynamic behavior of molecules in various environments. While specific MD simulations for this compound are not readily found, the general principles applied to arylboronic acids and other organic molecules are applicable. nih.govrsc.org

The conformational landscape of this compound is determined by the rotation around the C-C bond connecting the naphthalene ring to the boronic acid group and the C-O bond of the methoxy group. Molecular mechanics calculations can be used to identify the low-energy conformations and the rotational barriers between them. The orientation of the hydroxyl groups in the boronic acid moiety is also a key conformational feature, which can influence its ability to form hydrogen bonds and participate in reactions. mdpi.com

MD simulations can be employed to study the behavior of this compound in solution. These simulations track the positions and velocities of all atoms in the system over time, providing a dynamic picture of how the molecule interacts with solvent molecules and other solutes. For instance, MD simulations could reveal the hydration structure around the boronic acid and methoxy groups, which is crucial for understanding its solubility and reactivity in aqueous media. The dynamics of hydrogen bonding between the boronic acid group and water molecules can also be investigated.

Furthermore, MD simulations are valuable for studying the self-assembly of arylboronic acids and their interactions with other molecules. Arylboronic acids are known to form various supramolecular structures through the formation of boroxine (B1236090) rings (dehydration trimers) or by interacting with diols to form boronate esters. nih.gov MD simulations could predict the stability and structure of such assemblies involving this compound.

Computational Prediction of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling reaction, where it would serve as the organoboron partner.

Theoretical studies on the Suzuki-Miyaura reaction have provided detailed mechanistic insights. nih.govrsc.orgnih.gov The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. Computational studies can model each of these steps to determine the rate-determining step and the role of various reaction parameters such as the base, solvent, and ligands on the palladium catalyst.

For the transmetalation step involving an arylboronic acid, computational models have shown that the reaction can proceed through different pathways depending on the reaction conditions. youtube.com The base plays a crucial role in activating the boronic acid by forming a more nucleophilic borate (B1201080) species. DFT calculations can be used to compare the energetics of different activation pathways and to understand how the electronic and steric properties of the arylboronic acid, such as this compound, influence the rate of transmetalation. The presence of the methoxy group on the naphthalene ring would likely affect the electronic properties of the boron center and thus the energetics of this step.

Nickel-catalyzed cross-coupling reactions are also of significant interest. diva-portal.orgrsc.org Computational studies can compare the mechanisms of palladium- and nickel-catalyzed reactions to understand their differences in reactivity and selectivity. For instance, mechanistic studies on the nickel-catalyzed arylation of thiols with arylboronic acids have highlighted the importance of ortho-substituents on the boronic acid, a factor that could be relevant for the reactivity of this compound. rsc.orgresearchgate.net

In Silico Approaches to Structure-Property Relationships

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. scilit.comnih.gov These models rely on calculated molecular descriptors to establish a mathematical relationship with an observed property.

For this compound, in silico methods can be used to predict various properties. For example, the acidity of the boronic acid group, represented by its pKa value, is a critical parameter. Computational methods have been developed to predict the pKa of arylboronic acids with reasonable accuracy. mdpi.comresearchgate.netnih.gov These methods often take into account the conformational flexibility of the molecule and the solvent effects. The pKa of this compound would be influenced by the electronic effect of the methoxy-substituted naphthalene ring.

QSAR models can be developed to predict the biological activity of a series of related compounds. While no specific QSAR studies on this compound were found, research on other naphthalene derivatives has demonstrated the utility of this approach. acs.org For instance, QSAR models have been used to correlate the structural features of naphthalene derivatives with their antimicrobial activity or their ability to interact with biological targets. nih.gov Such models typically use a combination of electronic, steric, and lipophilic descriptors.

Table 2: Illustrative Predicted Activities for Naphthalene Derivatives from In Silico Studies

| Compound Class | Predicted Activity | Computational Method |

| Naphthalene Derivatives | Anticancer | Molecular Docking, ADME prediction diva-portal.orgscilit.com |

| Naphthalene Monoimides | DNA Interaction | Substituent Constant Analysis acs.org |

| Isothiazole Derivatives | HCV Polymerase Inhibition | QSAR, Molecular Docking, MD Simulations researchgate.net |

This table provides examples of how in silico methods are applied to predict the biological potential of compounds containing the naphthalene scaffold.

Future Perspectives and Emerging Research Directions

Innovations in Catalytic Systems for 3-Methoxynaphthalene-2-boronic Acid Transformations

The workhorse of this compound chemistry, the Suzuki-Miyaura cross-coupling reaction, continues to be a focal point for innovation. Future research is directed towards the development of more efficient and robust palladium-based catalytic systems. The goal is to achieve higher turnover numbers and yields, particularly when coupling with challenging substrates.

A significant area of emerging research is the direct C-H borylation of 3-methoxynaphthalene to synthesize the boronic acid itself. nih.gov This method, often employing iridium-based catalysts, offers a more atom-economical and sustainable alternative to traditional synthesis routes. nih.govrsc.org By activating and functionalizing a carbon-hydrogen bond directly, these methods can reduce the number of synthetic steps and minimize waste. rsc.org Researchers are exploring new ligands and catalytic conditions to improve the regioselectivity and efficiency of these C-H borylation reactions for naphthalene-based systems. nih.gov

Expansion into Unexplored Reaction Manifolds

Beyond the well-established Suzuki-Miyaura coupling, researchers are actively exploring new reaction pathways for this compound. One promising avenue is its use in the synthesis of novel heterocyclic compounds. For instance, the formation of boronic-imine structured compounds presents a departure from traditional cross-coupling reactions, opening doors to new classes of molecules with potential applications in medicinal chemistry and materials science. nih.gov

Furthermore, the integration of this compound into photoredox catalysis is an area ripe for exploration. The unique electronic properties of the methoxynaphthalene scaffold could be leveraged in light-driven reactions to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions. This could lead to the development of novel synthetic methodologies that are both efficient and environmentally friendly.

Sustainable and Eco-Friendly Approaches to its Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of this compound. As mentioned, C-H activation and borylation represent a significant step towards a more sustainable synthesis of the compound itself. nih.govrsc.org

In terms of its application, research is focusing on developing reactions that utilize greener solvents, reduce energy consumption, and minimize the generation of hazardous byproducts. This includes the exploration of biocatalytic methods. For example, the enzymatic degradation of naphthalene (B1677914) and the biocatalytic production of 1-naphthol (B170400) from naphthalene highlight the potential for using biological systems in the synthesis and modification of naphthalene-derived compounds, which could be extended to derivatives like this compound. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is set to revolutionize the way this compound is used in research and production. Flow chemistry offers several advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for seamless multi-step synthesis. The application of flow chemistry to the synthesis of boronic acids and their subsequent use in Suzuki-Miyaura reactions has already been demonstrated in a general context. cymitquimica.com Future work will likely focus on developing specific and optimized flow chemistry protocols for the synthesis and transformation of this compound.

Automated synthesis platforms, including capsule-based systems for Suzuki-Miyaura cross-couplings, are also becoming more prevalent. These systems can significantly accelerate the discovery and optimization of new reactions and the synthesis of compound libraries for drug discovery and materials science research. The integration of this compound into these automated workflows will undoubtedly expedite its application in various fields.

Discovery of Novel Applications in Interdisciplinary Scientific Fields

The unique structural and electronic properties of this compound make it an attractive candidate for a wide range of interdisciplinary applications. scribd.com Its inherent fluorescence, stemming from the naphthalene core, is being exploited in the development of fluorescent sensors. nih.govnih.gov Naphthalene-based boronic acids have shown promise in creating probes for the detection of biomolecules and saccharides, which has significant implications for medical diagnostics and biotechnology. nih.govnih.gov

In the realm of materials science, this compound is a key intermediate for the synthesis of organic light-emitting diode (OLED) materials. scribd.com Its incorporation into organic electronic materials can influence their photophysical and charge-transport properties. Furthermore, naphthalene boronic acids are being investigated as building blocks for advanced polymers, potentially enhancing their thermal stability and mechanical strength.

Q & A

Q. What are the recommended storage conditions and handling protocols for 3-Methoxynaphthalene-2-boronic acid to ensure stability in laboratory settings?

Methodological Answer: To maintain stability, store the compound under inert gas (argon or nitrogen) at 2–8°C. Use airtight, light-resistant containers to prevent hydrolysis or oxidation. Prior to use, allow the reagent to equilibrate to room temperature under inert conditions to avoid moisture absorption. Purity (≥98%) should be verified via HPLC or NMR before critical reactions .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy at C3, boronic acid at C2) using H and C NMR.

- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm.

- Melting Point Analysis : Compare observed melting point (153–155°C) with literature values to detect impurities .

- Mass Spectrometry : Validate molecular weight (202.01 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the key synthetic routes for preparing this compound, and how can intermediates be optimized?

Methodological Answer: A common route involves:

Directed Metalation : Use naphthalene derivatives with methoxy groups, followed by boronation via lithium-halogen exchange and trapping with trimethyl borate.

Cross-Coupling Precursors : Optimize Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh)) and aryl halides.

Purification : Recrystallize from ethanol or use silica gel chromatography with ethyl acetate/hexane gradients to isolate high-purity product .

Advanced Research Questions

Q. How do the electronic effects of the methoxy and boronic acid groups influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Methoxy Group : The electron-donating methoxy group at C3 increases electron density on the naphthalene ring, enhancing oxidative addition efficiency in palladium-catalyzed reactions.

- Boronic Acid : The boronic acid at C2 facilitates transmetalation in Suzuki-Miyaura couplings but may require protection (e.g., as a boronate ester) to prevent protodeboronation in acidic conditions.

- Substitution Effects : Steric hindrance from the naphthalene backbone necessitates optimized ligands (e.g., SPhos) for high-yield couplings .

Q. What strategies can mitigate low yields or side reactions when using this compound in multi-step syntheses?

Methodological Answer:

- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent boronic acid oxidation.

- Solvent Optimization : Use anhydrous THF or dioxane with degassed bases (e.g., KCO) to minimize hydrolysis.

- Catalyst Screening : Test Pd catalysts (PdCl(dppf), Pd(OAc)) with varying phosphine ligands to balance activity and stability.

- Byproduct Analysis : Monitor protodeboronation via LC-MS; add stabilizing agents like ethylene glycol in aqueous conditions .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity when using this compound in heterocyclic functionalization?

Methodological Answer:

- Reproducibility Checks : Validate reported conditions (e.g., solvent ratios, temperature) and ensure reagent purity.

- Computational Modeling : Use DFT calculations to predict regioselectivity in electrophilic substitutions or couplings.

- In Situ Monitoring : Employ techniques like ReactIR or NMR kinetics to identify intermediates and optimize reaction timelines.

- Meta-Analysis : Cross-reference studies for biases (e.g., unaccounted moisture in reactions) using risk-of-bias frameworks .

Q. What toxicological considerations are critical when handling this compound in biological assays?

Methodological Answer:

- Acute Toxicity : Follow OSHA guidelines for boronic acid handling (gloves, goggles, fume hoods).

- Genotoxicity Screening : Perform Ames tests or micronucleus assays if the compound interacts with DNA/RNA in drug discovery.

- Environmental Impact : Treat waste with alkaline hydrogen peroxide to oxidize boronic acid residues before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。